An In-depth Technical Guide to Bis((5-fluoropyridin-3-yl)methyl)amine (CAS 1073372-18-5)
An In-depth Technical Guide to Bis((5-fluoropyridin-3-yl)methyl)amine (CAS 1073372-18-5)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Bis((5-fluoropyridin-3-yl)methyl)amine is a fluorinated heterocyclic compound with potential applications in medicinal chemistry and drug discovery. The strategic incorporation of fluorine atoms on the pyridine rings is anticipated to modulate the physicochemical and pharmacological properties of the parent bis(picolyl)amine scaffold, a known chelating agent and a recurring motif in biologically active molecules. This guide provides a comprehensive overview of the known and predicted properties of Bis((5-fluoropyridin-3-yl)methyl)amine, including its chemical structure, physicochemical characteristics, a proposed synthetic route, and predicted spectral data. Furthermore, this document explores its potential applications in drug development, drawing parallels with structurally related compounds.
Introduction
The pyridine nucleus is a cornerstone in the architecture of numerous pharmaceuticals, owing to its ability to engage in hydrogen bonding and other key intermolecular interactions. The introduction of fluorine into drug candidates is a widely employed strategy in medicinal chemistry to enhance metabolic stability, modulate basicity (pKa), and improve membrane permeability. Bis((5-fluoropyridin-3-yl)methyl)amine, with its symmetrically substituted fluorinated pyridine rings, represents an intriguing scaffold for the development of novel therapeutic agents. This guide aims to consolidate the available information and provide expert insights into the properties and potential of this compound.
Physicochemical Properties
While experimental data for Bis((5-fluoropyridin-3-yl)methyl)amine is limited, its core physicochemical properties can be reliably predicted based on its structure and comparison with its non-fluorinated analog, bis(pyridin-3-ylmethyl)amine.
| Property | Value | Source |
| CAS Number | 1073372-18-5 | - |
| Molecular Formula | C₁₂H₁₁F₂N₃ | [1] |
| Molecular Weight | 235.23 g/mol | [1] |
| Appearance | Predicted to be a solid | [1] |
| Solubility | Predicted to be soluble in polar organic solvents. | Inferred |
| Melting Point | Not available. Expected to be higher than the non-fluorinated analog due to stronger intermolecular forces. | Inferred |
| Boiling Point | Not available. | - |
| pKa | The pKa of the secondary amine is expected to be lower than that of bis(pyridin-3-ylmethyl)amine due to the electron-withdrawing effect of the fluorine atoms. | Inferred |
Synthesis and Purification
A robust and scalable synthesis of Bis((5-fluoropyridin-3-yl)methyl)amine can be envisioned through a reductive amination pathway. This common and efficient method for amine synthesis is well-suited for the starting materials required for this target molecule.
Proposed Synthetic Pathway: Reductive Amination
The synthesis would likely proceed via the reductive amination of 5-fluoro-3-pyridinecarboxaldehyde with (5-fluoropyridin-3-yl)methanamine.
Caption: Proposed synthesis of Bis((5-fluoropyridin-3-yl)methyl)amine via reductive amination.
Step-by-Step Experimental Protocol (Proposed)
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Imine Formation: In a round-bottom flask, dissolve 5-fluoro-3-pyridinecarboxaldehyde (1.0 eq) and (5-fluoropyridin-3-yl)methanamine (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE).
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Reduction: To the solution from step 1, add a reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN) (1.2-1.5 eq) portion-wise at room temperature.
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Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
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Work-up: Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with DCM.
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Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford the pure Bis((5-fluoropyridin-3-yl)methyl)amine.
Spectral Analysis (Predicted)
The following spectral data are predicted based on the structure of Bis((5-fluoropyridin-3-yl)methyl)amine and data from analogous compounds.
¹H NMR Spectroscopy
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Aromatic Protons: Signals corresponding to the protons on the pyridine rings are expected in the aromatic region (δ 7.0-8.5 ppm). The fluorine substitution will influence the chemical shifts and coupling constants of the adjacent protons.
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Methylene Protons (-CH₂-): A singlet or a pair of doublets is expected for the methylene protons adjacent to the secondary amine and the pyridine rings, likely in the range of δ 3.5-4.5 ppm.
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Amine Proton (-NH-): A broad singlet is anticipated for the secondary amine proton, the chemical shift of which will be dependent on the solvent and concentration.
¹³C NMR Spectroscopy
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Aromatic Carbons: Signals for the carbon atoms of the pyridine rings will appear in the downfield region (δ 120-160 ppm). The carbons directly bonded to fluorine will exhibit a large one-bond C-F coupling constant.
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Methylene Carbon (-CH₂-): A signal for the methylene carbons is expected in the range of δ 40-60 ppm.
Mass Spectrometry
The mass spectrum should show a molecular ion peak [M]⁺ corresponding to the molecular weight of the compound (235.23). Fragmentation patterns would likely involve cleavage of the C-N bonds adjacent to the secondary amine.
Infrared (IR) Spectroscopy
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N-H Stretch: A characteristic absorption band for the secondary amine N-H stretching vibration is expected in the region of 3300-3500 cm⁻¹.
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C-F Stretch: Strong absorption bands corresponding to the C-F stretching vibrations on the pyridine rings are anticipated in the range of 1000-1400 cm⁻¹.
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Aromatic C-H Stretch: Peaks above 3000 cm⁻¹ will correspond to the aromatic C-H stretching vibrations.
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C=N and C=C Stretches: Absorptions for the pyridine ring C=N and C=C stretching vibrations will be observed in the 1400-1600 cm⁻¹ region.
Reactivity and Stability
Bis((5-fluoropyridin-3-yl)methyl)amine is expected to be a stable compound under normal laboratory conditions. The secondary amine provides a site for further functionalization, such as acylation, alkylation, or sulfonylation. The pyridine nitrogen atoms can act as bases or ligands for metal coordination. The fluorine atoms are generally unreactive towards nucleophilic substitution under standard conditions but can influence the reactivity of the pyridine ring.
Potential Applications in Drug Development
The bis(picolyl)amine scaffold is a well-known chelating agent and has been incorporated into various biologically active molecules. The introduction of fluorine atoms can enhance the therapeutic potential of this scaffold in several ways:
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Metabolic Stability: The C-F bond is significantly stronger than a C-H bond, making it resistant to metabolic oxidation. This can lead to an improved pharmacokinetic profile of drug candidates.
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Receptor Binding: Fluorine can participate in favorable interactions with biological targets, such as hydrogen bonding and dipole-dipole interactions, potentially increasing binding affinity and potency.
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Modulation of Basicity: The electron-withdrawing nature of fluorine will decrease the basicity of the pyridine nitrogens and the central secondary amine. This can be crucial for optimizing drug-like properties, such as reducing off-target effects or improving oral bioavailability.
Structurally related fluorinated pyridine derivatives have shown promise in various therapeutic areas, including as central nervous system agents and in oncology. Therefore, Bis((5-fluoropyridin-3-yl)methyl)amine represents a valuable building block for the synthesis of novel compounds with potential therapeutic applications.
Safety and Handling
Based on the supplier's safety data, Bis((5-fluoropyridin-3-yl)methyl)amine is classified as acutely toxic if swallowed (Acute Tox. 3 Oral). Standard laboratory safety precautions should be followed when handling this compound.
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Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.
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Handling: Handle in a well-ventilated area, preferably in a fume hood. Avoid inhalation of dust and contact with skin and eyes.
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Storage: Store in a tightly sealed container in a cool, dry place.
Conclusion
Bis((5-fluoropyridin-3-yl)methyl)amine is a fluorinated heterocyclic compound with significant potential as a building block in drug discovery and medicinal chemistry. While experimental data for this specific molecule is scarce, its properties can be reasonably predicted based on its structure and comparison to analogous compounds. The proposed synthetic route via reductive amination offers a practical approach for its preparation. The strategic placement of fluorine atoms is expected to confer desirable pharmacokinetic and pharmacodynamic properties, making this compound an attractive scaffold for the development of novel therapeutic agents. Further research is warranted to fully elucidate the experimental properties and biological activities of this promising molecule.
References
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PubChem. Bis[(3-pyridyl)methyl]amine. [Link]

